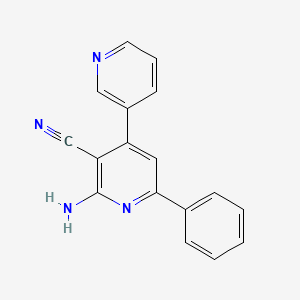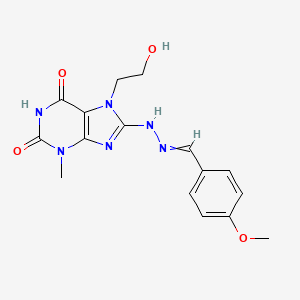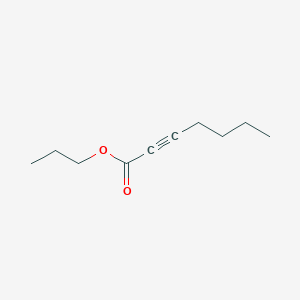![molecular formula C24H24N4Na2O10 B14156060 disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate CAS No. 101757-60-2](/img/structure/B14156060.png)
disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxylato, hydroxy, and formamido groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the azetidinone ring: This step involves the reaction of a suitable β-lactam precursor with a formamido group under controlled conditions.
Attachment of the hydroxyphenyl group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the azetidinone intermediate.
Introduction of the butanoate moiety: The butanoate group is attached via esterification, where the carboxylato group reacts with an alcohol under acidic conditions.
Final assembly: The final compound is assembled through a series of condensation reactions, where the amino and hydroxy groups react with the appropriate intermediates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy and amino groups can be oxidized to form corresponding oxo and nitro derivatives.
Reduction: The formamido group can be reduced to an amino group under mild conditions.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxo and nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydroxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the hydroxyphenyl group can interact with active sites of enzymes, while the azetidinone ring can inhibit enzyme activity by mimicking natural substrates.
Vergleich Mit ähnlichen Verbindungen
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate can be compared with similar compounds such as:
Disodium 2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]acetate: Similar structure but with an acetate group instead of a butanoate group.
Disodium 2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]propanoate: Similar structure but with a propanoate group instead of a butanoate group.
The uniqueness of this compound lies in its specific combination of functional groups and the length of the butanoate chain, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
101757-60-2 |
|---|---|
Molekularformel |
C24H24N4Na2O10 |
Molekulargewicht |
574.4 g/mol |
IUPAC-Name |
disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate |
InChI |
InChI=1S/C24H26N4O10.2Na/c25-17(21(33)34)9-10-38-16-7-3-14(4-8-16)19(31)20(32)27-24(26-12-29)11-28(23(24)37)18(22(35)36)13-1-5-15(30)6-2-13;;/h1-8,12,17-19,30-31H,9-11,25H2,(H,26,29)(H,27,32)(H,33,34)(H,35,36);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZVUZBVQILVFDAJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)[O-])(NC=O)NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)[O-])N)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
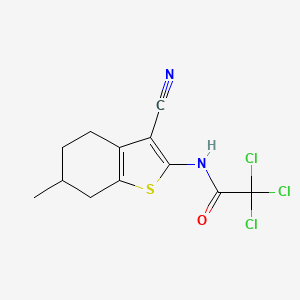
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
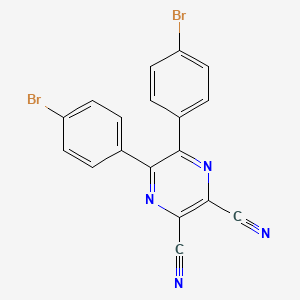

![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)

